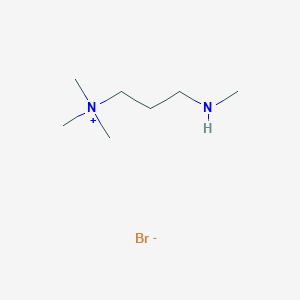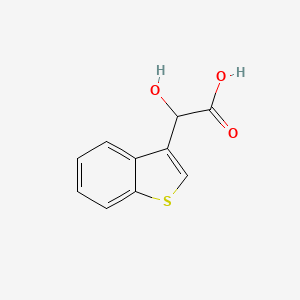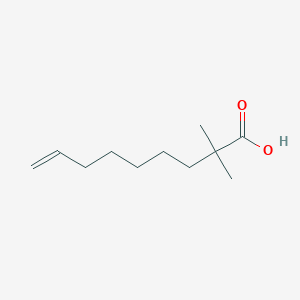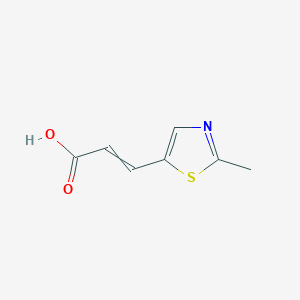
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
描述
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is an organic compound featuring a thiazole ring substituted with a methyl group and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid typically involves the reaction of 2-methyl-5-thiazolyl-boronic acid with appropriate reagents under controlled conditions. One common method includes the use of Suzuki coupling reactions, where the boronic acid reacts with a halogenated propenoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated propanoic acid.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and propenoic acid moiety can participate in binding interactions, influencing the activity of the target molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2-Methyl-5-thiazolyl-boronic acid: Shares the thiazole ring structure but differs in the functional groups attached.
Thiazolyl benzophenone compounds: Contain a thiazole ring but have different substituents and applications.
Uniqueness
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to its specific combination of a thiazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10) |
InChI 键 |
NSPDLMCVVUUTDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(S1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
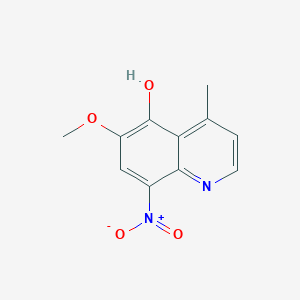
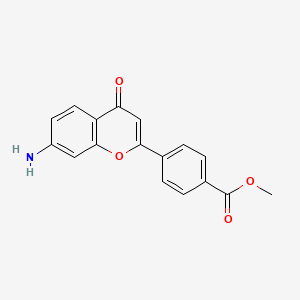

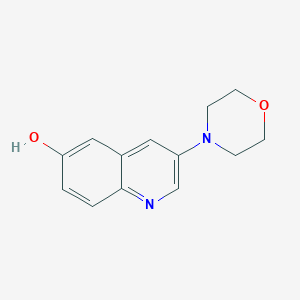

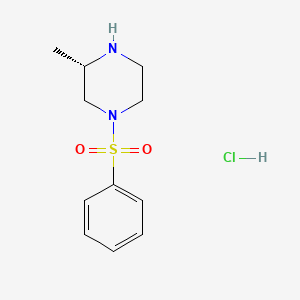

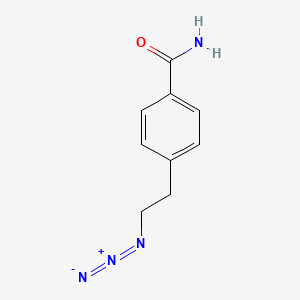

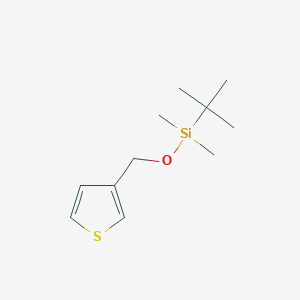
![3-[(dimethylamino)methyl]-4-methoxyaniline](/img/structure/B8568458.png)
